molecular formula C17H22FN3O3 B2506782 N'-(2-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide CAS No. 2380194-57-8

N'-(2-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide

Cat. No.: B2506782
CAS No.: 2380194-57-8
M. Wt: 335.379
InChI Key: WEAXMAABXPVWJI-UHFFFAOYSA-N
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Description

N'-(2-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide (CAS 2380194-57-8) is a fluorinated amide derivative featuring a 2-fluorophenyl group, a morpholin-4-yl-substituted cyclobutylmethyl moiety, and an ethanediamide (oxamide) backbone.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3/c18-13-4-1-2-5-14(13)20-16(23)15(22)19-12-17(6-3-7-17)21-8-10-24-11-9-21/h1-2,4-5H,3,6-12H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAXMAABXPVWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is an organic compound that has attracted attention for its potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C17H22FN3O3
  • Molecular Weight : 335.379 g/mol
  • CAS Number : 2380194-57-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may function as a ligand for specific receptors, influencing downstream signaling pathways.
  • Enzyme Modulation : It has been shown to modulate the activity of certain enzymes, potentially affecting cellular processes such as proliferation and apoptosis.

Pharmacological Properties

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.
    • Study Example : In vitro assays demonstrated a significant reduction in cell viability in breast cancer and prostate cancer cell lines at micromolar concentrations.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.
    • Mechanism : It appears to inhibit oxidative stress and inflammation, which are critical in neurodegeneration.
  • Anti-inflammatory Activity : Research indicates that this compound may reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Studies on this compound

Study TypeFindingsReference
In Vitro CytotoxicitySignificant reduction in viability of cancer cell lines (e.g., MCF7)
NeuroprotectionReduced oxidative stress markers in neuronal cultures
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6 in treated macrophages

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Formation of the Fluorophenyl Intermediate
  • Cyclobutyl Ring Formation
  • Morpholine Substitution
  • Amide Bond Formation

These steps utilize various reagents and conditions, including coupling agents like EDCI or DCC for amide formation.

Comparison with Similar Compounds

Fluorinated Fentanyl Analogs

p-Fluoro-butyrylfentanyl Isomers ():

  • Core Structure : Piperidinyl-propanamide with fluorophenyl groups.
  • Key Features :
    • Fluorine at ortho (2-), meta (3-), or para (4-) positions on phenyl.
    • Propionamide linker.
  • Analytical Challenges : Differentiation of isomers requires advanced techniques like GC-MS or NMR due to similar physicochemical properties.
  • Divergence : The target compound’s ethanediamide backbone and morpholine-cyclobutyl group likely confer distinct metabolic stability and receptor selectivity compared to fentanyl analogs .

Flurbiprofen-Tryptamine Hybrid Amide ()

  • Core Structure : Propanamide linking flurbiprofen (2-fluoro-biphenyl) and tryptamine.
  • Key Features :
    • Fluorine on biphenyl moiety.
    • Amide bond formed via N,N'-dicyclohexylcarbodiimide (DCC) coupling.
  • Pharmacology: Potential anti-inflammatory or CNS-modulating effects due to tryptamine’s serotoninergic activity.
  • Divergence : The target compound lacks aromatic indole or biphenyl systems, possibly reducing π-π stacking interactions critical for receptor binding .

Cyclobutyl-Morpholine Derivatives ()

  • Example: 4-(4-Amino-2-fluorophenyl)-N-methylbutanamide derivatives.
  • Key Features :
    • Morpholin-4-yl-cyclobutyl groups synthesized via cyclization with TMSCN.
    • Ethyl acetate/silica gel purification.
  • Utility: Intermediate in synthesizing cyanocyclobutylamino derivatives.
  • Convergence : Shared use of morpholine-cyclobutyl motifs suggests improved solubility and conformational control in the target compound .

Comparative Data Table

Compound Name Core Structure Fluorophenyl Position Amide Type Key Substituents Potential Application
Target Compound Ethanediamide 2- (ortho) Oxamide Morpholin-4-yl-cyclobutylmethyl CNS modulation (inferred)
AB-FUBINACA Indazole-carboxamide 4- (para) Carboxamide Fluorophenylmethyl Synthetic cannabinoid
p-Fluoro-butyrylfentanyl Piperidinyl-propanamide 2-, 3-, 4- Propionamide Piperidine, benzyl Opioid analgesic
Flurbiprofen-tryptamine hybrid Biphenyl-propanamide 2- (on biphenyl) Propanamide Tryptamine Anti-inflammatory
4-(4-Amino-2-fluorophenyl)-N-methylbutanamide Butanamide 2- (ortho) Butanamide Cyanocyclobutyl Synthetic intermediate

Research Findings and Implications

Pharmacological Predictions

  • Morpholine Contribution : Enhances water solubility and bioavailability, as seen in FDA-approved drugs (e.g., aprepitant).
  • 2-Fluorophenyl vs. Other Isomers : Ortho-fluorine may sterically hinder receptor binding compared to para-fluorine in AB-FUBINACA but improve metabolic stability by blocking cytochrome P450 oxidation .

Analytical Challenges

  • Isomeric differentiation (e.g., 2- vs. 4-fluorophenyl) requires hyphenated techniques like LC-MS/MS or chiral chromatography, as noted in fentanyl analog studies ().

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